molecular formula C11H11BrF3NO2 B8173855 2-Bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide

2-Bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide

Cat. No.: B8173855
M. Wt: 326.11 g/mol
InChI Key: LPEVDBHTISKFDE-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a bromine atom, a methoxyethyl group, and a trifluoromethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide typically involves the following steps:

    Methoxyethylation: The methoxyethyl group is introduced via nucleophilic substitution, often using 2-methoxyethanol and a suitable base.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with an amine or ammonia in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide, ammonia, or primary amines are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated products or other reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine, methoxyethyl, and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methoxyethyl)benzamide
  • 2-Bromo-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide
  • 2-Bromo-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

Uniqueness

2-Bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group at the 6-position on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

2-bromo-N-(2-methoxyethyl)-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-18-6-5-16-10(17)9-7(11(13,14)15)3-2-4-8(9)12/h2-4H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEVDBHTISKFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=CC=C1Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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